Pobilukast

Descripción

See also: Pobilukast Edamine (active moiety of).

Propiedades

Número CAS |

107023-41-6 |

|---|---|

Fórmula molecular |

C26H34O5S |

Peso molecular |

458.6 g/mol |

Nombre IUPAC |

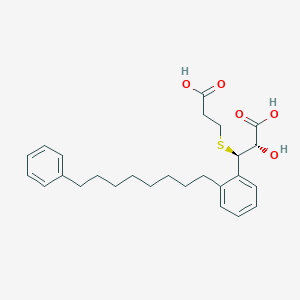

(2S,3R)-3-(2-carboxyethylsulfanyl)-2-hydroxy-3-[2-(8-phenyloctyl)phenyl]propanoic acid |

InChI |

InChI=1S/C26H34O5S/c27-23(28)18-19-32-25(24(29)26(30)31)22-17-11-10-16-21(22)15-9-4-2-1-3-6-12-20-13-7-5-8-14-20/h5,7-8,10-11,13-14,16-17,24-25,29H,1-4,6,9,12,15,18-19H2,(H,27,28)(H,30,31)/t24-,25-/m1/s1 |

Clave InChI |

PZIFPMYXXCAOCC-JWQCQUIFSA-N |

SMILES isomérico |

C1=CC=C(C=C1)CCCCCCCCC2=CC=CC=C2[C@H]([C@H](C(=O)O)O)SCCC(=O)O |

SMILES canónico |

C1=CC=C(C=C1)CCCCCCCCC2=CC=CC=C2C(C(C(=O)O)O)SCCC(=O)O |

Sinónimos |

2-hydroxy-3-((2-carboxyethyl)thio)-3-(2-(8-phenyloctyl)phenyl)propanoic acid pobilukast pobilukast edamine pobilukast edamine, (R-(R*,S*))-isomer pobilukast, sodium salt SK and F 104353 SK and F 104353-Z2 SK and F-104353 SKF 104353 |

Origen del producto |

United States |

Foundational & Exploratory

Pobilukast: A Technical Guide to its Mechanism of Action as a Cysteinyl Leukotriene Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pobilukast, also known as SKF 104,353, is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). This document provides an in-depth technical overview of the mechanism of action of this compound, detailing its interaction with the CysLT1 receptor and the subsequent functional consequences. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacology of leukotriene receptor antagonists. The information presented is based on preclinical in vitro and in vivo studies.

Introduction to Cysteinyl Leukotrienes and their Receptors

Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent lipid inflammatory mediators derived from arachidonic acid.[1] They are produced by various inflammatory cells, such as mast cells and eosinophils, and play a crucial role in the pathophysiology of asthma and allergic rhinitis.[1] The biological effects of CysLTs are mediated through their interaction with specific G protein-coupled receptors, primarily the CysLT1 and CysLT2 receptors.[2] Activation of the CysLT1 receptor, in particular, leads to a cascade of events including smooth muscle contraction, bronchoconstriction, increased vascular permeability, and inflammatory cell recruitment in the airways.[1]

This compound: A CysLT1 Receptor Antagonist

This compound is a synthetic compound that acts as a competitive antagonist at the CysLT1 receptor.[3] By binding to this receptor, this compound prevents the binding of endogenous CysLTs, thereby inhibiting their pro-inflammatory and bronchoconstrictive effects. Preclinical studies have demonstrated its high affinity and selectivity for the CysLT1 receptor.

Quantitative Analysis of this compound's Pharmacological Activity

The following tables summarize the key quantitative data from preclinical studies that characterize the potency and efficacy of this compound.

Table 1: Receptor Binding Affinity of this compound

| Species | Tissue/Cell Preparation | Radioligand | Kᵢ (nM) | Reference |

| Human | Lung Membranes | [³H]LTD₄ | 10 ± 3 | |

| Guinea Pig | Lung Membranes | [³H]LTD₄ | 5 ± 2 | |

| Human | Lung Membranes | [³H]LTD₄ | 20 |

Table 2: Functional Antagonism of this compound

| Species | Tissue Preparation | Agonist | Measured Response | -log[K₈] | Reference |

| Guinea Pig | Lung | LTD₄ | Thromboxane B₂ Biosynthesis | 8.4 ± 0.2 |

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by interrupting the signaling cascade initiated by the binding of cysteinyl leukotrienes to the CysLT1 receptor. A key downstream event following CysLT1 receptor activation is the hydrolysis of phosphatidylinositol (PI), a critical step in intracellular signaling. This compound has been shown to inhibit LTD4-induced PI hydrolysis, demonstrating its ability to block this signal transduction pathway. Furthermore, this compound blocks the LTD4-induced synthesis of thromboxane B2, another important inflammatory mediator.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

CysLT1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the CysLT1 receptor.

Methodology:

-

Membrane Preparation: Crude membrane fractions are prepared from human or guinea pig lung tissue by homogenization followed by differential centrifugation. The final membrane pellet is resuspended in a suitable buffer.

-

Binding Reaction: In a typical assay, a fixed concentration of the radioligand [³H]LTD₄ is incubated with the lung membrane preparation in the presence of varying concentrations of this compound.

-

Incubation: The reaction mixture is incubated at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 30 minutes).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]LTD₄ (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

LTD₄-Induced Phosphatidylinositol (PI) Hydrolysis Assay

This functional assay assesses the ability of this compound to inhibit the CysLT1 receptor-mediated activation of phospholipase C.

Methodology:

-

Tissue Preparation and Labeling: Guinea pig lung tissue is minced and pre-labeled by incubation with [³H]myo-inositol to incorporate the radiolabel into membrane phosphoinositides.

-

Drug Treatment: The labeled tissue is pre-incubated with various concentrations of this compound or vehicle control.

-

Stimulation: The tissue is then stimulated with a fixed concentration of LTD₄ to induce PI hydrolysis.

-

Extraction of Inositol Phosphates: The reaction is terminated, and the accumulated inositol phosphates (IPs) are extracted.

-

Separation and Quantification: The different inositol phosphates are separated by ion-exchange chromatography and the radioactivity in each fraction is quantified by liquid scintillation counting.

-

Data Analysis: The inhibitory effect of this compound on LTD₄-induced PI hydrolysis is determined by comparing the amount of IPs generated in the presence and absence of the antagonist.

LTD₄-Induced Thromboxane B₂ (TxB₂) Biosynthesis Assay

This assay measures the ability of this compound to block the downstream synthesis of thromboxane B₂, a consequence of CysLT1 receptor activation in certain tissues.

Methodology:

-

Tissue Preparation: Guinea pig lung parenchyma is prepared and placed in a suitable buffer.

-

Drug Incubation: The tissue is pre-incubated with varying concentrations of this compound or vehicle.

-

LTD₄ Stimulation: The tissue is then challenged with LTD₄ to stimulate the production of thromboxane A₂, which is rapidly converted to the stable metabolite, thromboxane B₂.

-

Sample Collection: Aliquots of the supernatant are collected at specified time points.

-

TxB₂ Quantification: The concentration of TxB₂ in the supernatant is measured using a specific and sensitive method, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The inhibitory potency of this compound is determined by constructing a dose-response curve and calculating the -log[K₈] value, which represents the negative logarithm of the molar concentration of the antagonist that produces a 2-fold rightward shift in the agonist's dose-response curve.

In Vivo and Clinical Relevance

Preclinical in vivo studies have shown that this compound can inhibit LTD₄- and antigen-induced bronchoconstriction. Although less potent when administered orally, aerosol delivery has been explored to achieve effective antagonism. These findings from preclinical models highlight the potential of this compound as a therapeutic agent for inflammatory respiratory conditions such as asthma.

Conclusion

This compound is a well-characterized, high-affinity, and selective CysLT1 receptor antagonist. Its mechanism of action involves the competitive blockade of cysteinyl leukotriene binding to the CysLT1 receptor, leading to the inhibition of downstream signaling pathways, including phosphatidylinositol hydrolysis and thromboxane B₂ synthesis. The quantitative data and detailed experimental protocols presented in this guide provide a comprehensive understanding of the preclinical pharmacology of this compound for researchers and drug development professionals.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. atsjournals.org [atsjournals.org]

- 3. SKF 104353, a high affinity antagonist for human and guinea pig lung leukotriene D4 receptor, blocked phosphatidylinositol metabolism and thromboxane synthesis induced by leukotriene D4 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the CysLT1 Receptor Antagonist Activity of Pobilukast

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the pharmacological activity of pobilukast, a selective antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1). It includes quantitative data on its binding affinity and functional effects, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction to Cysteinyl Leukotrienes and the CysLT1 Receptor

Cysteinyl leukotrienes (CysLTs), specifically LTC4, LTD4, and LTE4, are potent lipid inflammatory mediators derived from arachidonic acid.[1] They are produced and released by various immune cells, including mast cells and eosinophils.[2] These mediators play a crucial role in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis.[1][3]

The biological actions of CysLTs are mediated through their interaction with specific G-protein coupled receptors, primarily the CysLT1 receptor.[2] Activation of the CysLT1 receptor, which is found on airway smooth muscle cells and other pro-inflammatory cells, leads to a cascade of effects including bronchoconstriction, increased vascular permeability, airway edema, and mucus secretion. Given its central role in airway inflammation, the CysLT1 receptor is a key therapeutic target. This compound is a potent and selective competitive antagonist developed to block the action of CysLTs at this receptor.

Mechanism of Action of this compound

This compound exerts its pharmacological effect by acting as a selective and competitive antagonist at the CysLT1 receptor. It binds with high affinity to the receptor, thereby preventing the binding of endogenous CysLTs like LTD4. This blockade inhibits the downstream signaling cascade that leads to the pathological responses associated with asthma and allergic rhinitis. By preventing receptor activation, this compound effectively mitigates airway smooth muscle contraction, reduces inflammation, and alleviates other symptoms of leukotriene-mediated respiratory conditions.

Figure 1: this compound's blockade of the CysLT1 signaling pathway.

Quantitative Analysis of this compound Activity

The antagonist activity of this compound has been quantified through in vitro binding assays and validated in in vivo functional models.

The affinity of this compound for the CysLT1 receptor is determined by its inhibition constant (Ki), a measure of how tightly the drug binds to its target. A lower Ki value indicates a higher binding affinity. This compound's affinity has been compared to other well-known CysLT1 antagonists using radioligand binding assays on human lung membranes.

| Compound | Target Receptor | Source | Ki (nM) |

| This compound | CysLT1 | Human Lung Membranes | 20 |

| Zafirlukast | CysLT1 | Human Lung Membranes | 1.1 - 3.7 |

| Montelukast | CysLT1 | Human U937 Cells | 0.52 |

| Data compiled from literature reports. |

The clinical relevance of CysLT1 receptor antagonism is demonstrated by the ability of a compound to inhibit or reverse bronchoconstriction in animal models. This compound has been evaluated in a primate model of antigen-induced bronchoconstriction.

| Species | Model | Treatment | Outcome |

| Cynomolgus Monkey | Antigen-induced bronchoconstriction | This compound | Reversed, but did not abolish, the bronchoconstrictor response. |

| This preclinical profile suggests that this compound is effective in counteracting allergic airway responses in vivo. |

Key Experimental Protocols

The characterization of this compound relies on standardized pharmacological assays to determine its binding affinity and functional efficacy.

This in vitro assay quantifies the affinity of this compound for the CysLT1 receptor by measuring its ability to compete with a radioactively labeled ligand.

-

Membrane Preparation: Human lung tissue is homogenized in a cold buffer and centrifuged to pellet the membranes, which are rich in CysLT1 receptors. The protein concentration of the membrane preparation is quantified.

-

Assay Incubation: In a multi-well plate, a fixed concentration of a radioligand (e.g., [³H]LTD₄) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

Separation: The reaction is incubated to allow binding to reach equilibrium. The mixture is then rapidly filtered through a glass fiber filter, which traps the membranes with bound radioligand while allowing unbound radioligand to pass through.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The amount of radioligand binding is plotted against the concentration of this compound. A competition curve is generated, from which the IC₅₀ (the concentration of this compound that inhibits 50% of radioligand binding) is determined. The IC₅₀ is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Figure 2: Workflow for determining CysLT1 receptor binding affinity.

This assay assesses the functional antagonism of this compound in a relevant animal model of allergic asthma.

-

Animal Model: Allergic cynomolgus monkeys, which exhibit a natural asthmatic-like response to a specific antigen (e.g., Ascaris suum), are selected for the study.

-

Pre-treatment: To isolate the effects of leukotrienes, animals are often pre-treated with an antihistamine (e.g., mepyramine) to block the contribution of histamine to the bronchoconstrictor response.

-

Baseline Measurement: Anesthetized and mechanically ventilated animals have their baseline pulmonary mechanics, such as pulmonary resistance (Rp) and dynamic compliance (Cdyn), measured.

-

Antigen Challenge: The animals are challenged with an aerosolized antigen, which induces bronchoconstriction, leading to an increase in Rp and a decrease in Cdyn.

-

Drug Administration: Once a stable bronchoconstrictor response is achieved, this compound is administered (often via aerosol to mimic clinical delivery).

-

Post-treatment Measurement: Pulmonary mechanics are continuously monitored to determine the extent and duration of the reversal of bronchoconstriction by this compound.

-

Data Analysis: The changes in Rp and Cdyn following this compound administration are compared to the peak antigen-induced response to quantify the antagonist's efficacy.

This compound Characterization Pathway

The development and characterization of a receptor antagonist like this compound follows a logical progression from identifying a biological target to demonstrating a functional effect in preclinical models. This pathway ensures that the compound's mechanism is well-understood and its potential therapeutic effect is validated.

Figure 3: Logical workflow for the pharmacological characterization of this compound.

Conclusion

This compound is a selective CysLT1 receptor antagonist that has been shown to effectively compete with endogenous cysteinyl leukotrienes for receptor binding. While its in vitro binding affinity for the human CysLT1 receptor is less potent than that of montelukast or zafirlukast, it demonstrates clear functional antagonism in preclinical in vivo models of allergic bronchoconstriction. Its development for aerosol delivery is a strategy to achieve effective antagonism at the site of action. The data collectively support the mechanism of this compound as a direct blocker of the CysLT1 signaling pathway, validating its role as a therapeutic agent for leukotriene-mediated inflammatory respiratory diseases.

References

- 1. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]

- 3. Antiasthmatic drugs targeting the cysteinyl leukotriene receptor 1 alleviate central nervous system inflammatory cell infiltration and pathogenesis of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Pobilukast: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pobilukast, also known as SK&F 104353, is a potent and selective cysteinyl leukotriene 1 (CysLT1) receptor antagonist. Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are inflammatory lipid mediators derived from arachidonic acid that play a crucial role in the pathophysiology of asthma and other inflammatory conditions. They induce bronchoconstriction, increase vascular permeability, promote mucus secretion, and recruit eosinophils into the airways. By selectively blocking the CysLT1 receptor, this compound inhibits the downstream effects of these pro-inflammatory mediators, making it a subject of interest for the treatment of respiratory diseases.

This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key in vitro and in vivo data. It is intended to serve as a resource for researchers and professionals involved in the development of novel respiratory therapeutics.

Core Preclinical Pharmacology Data

In Vitro Pharmacology

This compound has been extensively characterized in a variety of in vitro systems to determine its potency, selectivity, and mechanism of action at the CysLT1 receptor.

Data Presentation: In Vitro Activity of this compound

| Parameter | Species/Tissue | Value | Reference |

| Binding Affinity (Ki) | Guinea Pig Lung Membranes ([³H]LTD₄) | 5 ± 2 nM | [1] |

| Human Lung Membranes ([³H]LTD₄) | 10 ± 3 nM | [1] | |

| Antagonist Potency (pA₂) (LTD₄-induced contraction) | Guinea Pig Trachea | 8.6 | [2] |

| Antagonist Potency (pKB) (LTE₄-induced contraction) | Guinea Pig Trachea | > 8.9 | [2] |

| Antagonist Potency (pKB) (LTC₄-induced contraction) | Guinea Pig Trachea | Little effect | [2] |

| Antagonist Potency (pKB) (LTD₄-induced contraction) | Human Bronchus | - | - |

| Antagonist Potency (pKB) (LTC₄-induced contraction) | Human Bronchus | 8.0 - 8.4 | |

| Antagonist Potency (-log[KB]) (LTD₄-induced TxB₂ synthesis) | Guinea Pig Lung | 8.4 ± 0.2 | |

| Phosphodiesterase (PDE) Inhibition | Canine Tracheal Smooth Muscle | No inhibition (at 30 µM) | |

| Intrinsic Activity | Guinea Pig Trachea | No contractile activity (at 10 µM) |

Experimental Protocols: Key In Vitro Assays

CysLT1 Receptor Binding Assay

-

Objective: To determine the binding affinity of this compound for the CysLT1 receptor.

-

Methodology:

-

Membrane Preparation: Crude membrane fractions are prepared from guinea pig or human lung tissue.

-

Binding Reaction: Membranes are incubated with a radiolabeled CysLT1 receptor ligand, typically [³H]LTD₄, in a suitable buffer.

-

Competition: The ability of increasing concentrations of unlabeled this compound to displace the radioligand from the receptor is measured.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

-

Isolated Tissue Contraction Assays (Organ Bath)

-

Objective: To assess the functional antagonist activity of this compound against cysteinyl leukotriene-induced smooth muscle contraction.

-

Methodology:

-

Tissue Preparation: Tracheal or bronchial smooth muscle strips are dissected from guinea pigs or human donor tissue and mounted in organ baths.

-

Physiological Conditions: The tissues are maintained in a physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

-

Contraction Measurement: Changes in tissue tension are recorded isometrically using a force-displacement transducer.

-

Agonist Challenge: Cumulative concentration-response curves are generated for CysLTs (LTC₄, LTD₄, or LTE₄) in the absence and presence of various concentrations of this compound.

-

Data Analysis: The antagonist potency is expressed as a pA₂ value (for competitive antagonists) or pKB value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.

-

Signaling Pathway Visualization

In Vivo Pharmacology

The efficacy of this compound has been evaluated in preclinical animal models of asthma to assess its ability to inhibit bronchoconstriction and airway inflammation.

Data Presentation: In Vivo Activity of this compound

| Model | Species | This compound Administration | Effect | Reference |

| LTD₄-induced Bronchoconstriction | Guinea Pig | Intravenous | Dose-dependent inhibition of bronchoconstriction. | - |

| Aerosol | Inhibition of bronchoconstriction. | - | ||

| Antigen-induced Bronchoconstriction | Guinea Pig | Intravenous & Aerosol | Inhibition of both early and late-phase bronchoconstriction. | - |

| Histamine-induced Bronchoconstriction | Human (Asthmatic Subjects) | Inhaled (800 µg) | Minor, not clinically significant protective effect. | |

| LTC₄- and LTE₄-induced Bronchoconstriction | Human (Asthmatic Subjects) | Inhaled (~963 µg) | Significant inhibition of bronchoconstriction. |

Experimental Protocols: Key In Vivo Models

LTD₄- or Antigen-Induced Bronchoconstriction in Guinea Pigs

-

Objective: To evaluate the in vivo efficacy of this compound in preventing airway obstruction.

-

Methodology:

-

Animal Preparation: Anesthetized and mechanically ventilated guinea pigs are used. Airway pressure or pulmonary resistance and dynamic compliance are measured.

-

Sensitization (for antigen model): Animals are actively sensitized to an antigen, typically ovalbumin.

-

Drug Administration: this compound is administered via intravenous injection or aerosol inhalation at various doses prior to challenge.

-

Bronchoconstrictor Challenge: A bolus injection or aerosol of LTD₄ or the sensitizing antigen is administered to induce bronchoconstriction.

-

Measurement of Airway Response: Changes in airway pressure, resistance, and compliance are recorded to quantify the degree of bronchoconstriction.

-

Data Analysis: The inhibitory effect of this compound is determined by comparing the bronchoconstrictor response in treated versus vehicle-control animals.

-

Experimental Workflow Visualization

Preclinical Pharmacokinetics

Limited information is publicly available regarding the full pharmacokinetic profile of this compound. However, data from a structurally similar and potent CysLT1 receptor antagonist from the same chemical series, SK&F S-106203, provides valuable insights into the expected pharmacokinetic properties in preclinical species.

Data Presentation: Pharmacokinetic Parameters of SK&F S-106203 in Guinea Pigs

| Route | Dose | Cₘₐₓ (µg/mL) | Tₘₐₓ (h) | Half-life (t½) (h) | AUC (µg·h/mL) | Oral Bioavailability (%) | Reference |

| Intravenous | 25 mg/kg | - | - | 0.1 and 11 (biphasic) | 87.3 ± 7.5 | - | |

| Oral | 100 mg/kg | 21.62 ± 2.26 | 4 ± 1 | - | 279.9 ± 41.8 | High (calculated from AUC) |

Experimental Protocols: Pharmacokinetic Studies

Pharmacokinetic Profiling in Preclinical Species

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

-

Methodology:

-

Animal Models: Common preclinical species such as rats, dogs, and monkeys are used.

-

Drug Administration: The compound is administered via intravenous (for determining clearance and volume of distribution) and oral (for determining bioavailability) routes at one or more dose levels.

-

Blood Sampling: Blood samples are collected at predetermined time points after dosing.

-

Bioanalysis: Plasma concentrations of the drug are quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, t½, AUC, clearance (CL), and volume of distribution (Vd). Oral bioavailability (F) is calculated as (AUCₒᵣₐₗ / AUCᵢᵥ) × (Doseᵢᵥ / Doseₒᵣₐₗ).

-

Logical Relationship Visualization

Conclusion

The preclinical data for this compound (SK&F 104353) demonstrate that it is a highly potent and selective CysLT1 receptor antagonist. It effectively competes with LTD₄ for receptor binding and functionally antagonizes leukotriene-induced smooth muscle contraction and downstream signaling pathways in both guinea pig and human tissues. In vivo, it shows efficacy in animal models of bronchoconstriction. While specific pharmacokinetic data for this compound is limited, information from a close structural analog suggests it possesses favorable properties, including good oral bioavailability and a long duration of action. These findings support the potential of this compound as a therapeutic agent for asthma and other inflammatory diseases where cysteinyl leukotrienes are key pathological mediators. Further investigation into its detailed in vivo efficacy in various asthma models and a comprehensive pharmacokinetic and safety profile would be necessary for its continued development.

References

- 1. SKF 104353, a high affinity antagonist for human and guinea pig lung leukotriene D4 receptor, blocked phosphatidylinositol metabolism and thromboxane synthesis induced by leukotriene D4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacologic profile of SK&F 104353: a novel, potent and selective peptidoleukotriene receptor antagonist in guinea pig and human airways - PubMed [pubmed.ncbi.nlm.nih.gov]

Pobilukast (SKF 104353): A Technical Guide to its Discovery and Preclinical History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pobilukast, also known as SKF 104353, is a potent and selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor. Developed by Smith Kline & French, it emerged from research programs aimed at identifying novel therapeutic agents for asthma and other inflammatory conditions. Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are powerful inflammatory mediators derived from arachidonic acid, playing a crucial role in the pathophysiology of asthma by inducing bronchoconstriction, increasing vascular permeability, and promoting mucus secretion. This compound was designed to competitively block the action of these mediators at the CysLT1 receptor, thereby mitigating the inflammatory cascade in the airways. This technical guide provides an in-depth overview of the discovery, history, and preclinical characterization of this compound, with a focus on its pharmacological properties and the experimental methodologies used in its evaluation.

Discovery and Synthesis

This compound, with the chemical name (2S,3R)-3-((2-carboxyethyl)thio)-2-hydroxy-3-(2-(8-phenyloctyl)phenyl)propanoic acid, is a synthetic structural analog of leukotrienes D4 and E4. Its discovery was part of a broader effort in the pharmaceutical industry to develop leukotriene receptor antagonists. The general approach involved synthesizing compounds that could mimic the structure of the natural ligands to bind to the receptor without activating it.

Preclinical Pharmacology

This compound has been extensively characterized in a variety of preclinical in vitro and in vivo models, demonstrating its high affinity and selectivity for the CysLT1 receptor.

In Vitro Studies

Binding Affinity:

Radioligand binding assays were crucial in determining the affinity of this compound for the CysLT1 receptor. These assays typically involve the use of radiolabeled LTD4 ([³H]LTD₄) and membrane preparations from tissues rich in CysLT1 receptors, such as guinea pig or human lung. This compound demonstrated high affinity for both guinea pig and human lung LTD4 receptors, with Ki values of 5 ± 2 nM and 10 ± 3 nM, respectively[1]. This indicates a strong binding interaction with the target receptor.

Functional Antagonism:

The functional antagonist activity of this compound was assessed in various bioassays, most notably the guinea pig tracheal ring contraction assay. In this assay, isolated tracheal rings are contracted with a CysLT1 receptor agonist, such as LTD4, and the ability of the antagonist to inhibit this contraction is measured. This compound was shown to be a potent antagonist of LTD4- and LTE4-induced contractions of isolated guinea pig trachea[2].

Mechanism of Action:

Further mechanistic studies revealed that this compound inhibits the downstream signaling pathways activated by LTD4 binding to the CysLT1 receptor. Specifically, it was found to block LTD4-induced phosphatidylinositol (PI) hydrolysis and the subsequent biosynthesis of thromboxane B2 in guinea pig lung tissue[1]. The inhibitory constant (-log[KB]) for the blockade of LTD4-induced thromboxane B2 biosynthesis was determined to be 8.4 ± 0.2[1].

In Vivo Studies

The preclinical efficacy of this compound was also evaluated in animal models of bronchoconstriction. In anesthetized cynomolgus monkeys, aerosol administration of this compound dose-dependently antagonized LTD4-induced increases in pulmonary resistance and decreases in dynamic lung compliance[3]. Furthermore, intravenous administration of this compound was shown to rapidly and completely reverse ongoing LTD4-induced bronchoconstriction.

In studies involving antigen-induced bronchoconstriction in mepyramine-pretreated cynomolgus monkeys, intravenous this compound substantially reversed the bronchoconstrictor response, suggesting a significant role for leukotrienes in the allergic response in this model.

Clinical Development History

This compound entered clinical development to evaluate its safety and efficacy in humans, primarily for the treatment of asthma. Early clinical trials demonstrated that inhaled this compound could effectively inhibit bronchoconstriction induced by inhaled LTC4 and LTE4 in asthmatic subjects.

In a randomized, double-blind, crossover study involving six aspirin-sensitive asthmatic subjects, pretreatment with inhaled this compound (average nebulized dose of 893 micrograms) inhibited the asthmatic response to aspirin ingestion by a mean of 47%. This finding suggested that leukotrienes are key mediators in aspirin-induced asthma and that CysLT1 receptor antagonists like this compound could be a viable therapeutic option for this patient population.

Another clinical study compared the effects of inhaled this compound (800 micrograms) with oral terfenadine on histamine-induced bronchoconstriction in twelve asthmatic subjects. While terfenadine, an H1-antihistamine, significantly attenuated the response to histamine, this compound showed a rightward shift in the dose-response curve to histamine in only three of the twelve subjects, indicating a limited and variable role of leukotrienes in histamine-induced bronchoconstriction in this population.

Despite these promising early findings, the overall clinical development of this compound did not progress to the same extent as other leukotriene receptor antagonists like montelukast and zafirlukast. The reasons for this are not extensively detailed in the available literature but could be related to factors such as pharmacokinetic profile, formulation challenges (as it was often administered via inhalation), or strategic decisions by the developing company.

Data Presentation

Table 1: In Vitro Binding Affinity and Functional Antagonism of this compound (SKF 104353)

| Parameter | Species/Tissue | Value | Reference |

| Ki (Binding Affinity) | Guinea Pig Lung Membranes | 5 ± 2 nM | |

| Human Lung Membranes | 10 ± 3 nM | ||

| -log[KB] (Functional Antagonism) | Guinea Pig Lung (vs. LTD₄-induced TxB₂ synthesis) | 8.4 ± 0.2 |

Experimental Protocols

Radioligand Binding Assay (General Protocol)

A general protocol for a CysLT1 receptor radioligand binding assay, as would have been used to characterize this compound, is as follows:

-

Membrane Preparation: Lung tissue (e.g., from guinea pig or human) is homogenized in a cold buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer.

-

Assay Incubation: A fixed concentration of radiolabeled ligand (e.g., [³H]LTD₄) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor (this compound).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with cold buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Guinea Pig Tracheal Ring Contraction Assay (General Protocol)

-

Tissue Preparation: A guinea pig is euthanized, and the trachea is excised and placed in a physiological salt solution (e.g., Krebs-Henseleit solution). The trachea is cleaned of connective tissue and cut into rings.

-

Mounting: The tracheal rings are suspended in organ baths containing the physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂). The rings are connected to force transducers to measure isometric tension.

-

Equilibration and Pre-contraction: The tissues are allowed to equilibrate under a resting tension. They are then contracted with an agonist (e.g., histamine or carbachol) to ensure viability.

-

Antagonist Incubation: After washing and returning to baseline, the tissues are incubated with the antagonist (this compound) or vehicle for a set period.

-

Agonist Challenge: A cumulative concentration-response curve to a CysLT1 agonist (e.g., LTD₄) is then generated in the presence of the antagonist.

-

Data Analysis: The results are plotted as concentration-response curves, and parameters such as the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the maximum contraction are determined. The antagonist potency is often expressed as a pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.

Phosphatidylinositol (PI) Hydrolysis Assay (General Protocol)

-

Tissue Labeling: Lung tissue slices or cultured cells are pre-incubated with [³H]myo-inositol to label the cellular phosphoinositide pools.

-

Stimulation: The labeled tissues are then stimulated with the agonist (LTD₄) in the presence or absence of the antagonist (this compound) for a specific time.

-

Extraction of Inositol Phosphates: The reaction is stopped, and the inositol phosphates are extracted from the tissue using a suitable solvent system (e.g., chloroform/methanol/HCl).

-

Separation and Quantification: The different inositol phosphates (IP₁, IP₂, IP₃) are separated using anion-exchange chromatography. The radioactivity in each fraction is then quantified by liquid scintillation counting.

-

Data Analysis: The amount of [³H]inositol phosphates produced is used as a measure of PI hydrolysis. The ability of the antagonist to inhibit the agonist-induced increase in inositol phosphate accumulation is determined.

Mandatory Visualization

Caption: Cysteinyl Leukotriene Signaling Pathway and the inhibitory action of this compound.

Caption: Workflow for a competitive radioligand binding assay to determine the affinity of this compound.

Caption: Workflow for the guinea pig tracheal ring contraction assay to assess the functional antagonism of this compound.

References

- 1. SKF 104353, a high affinity antagonist for human and guinea pig lung leukotriene D4 receptor, blocked phosphatidylinositol metabolism and thromboxane synthesis induced by leukotriene D4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of inhalation of the leukotriene receptor antagonist, SK&F 104353, on leukotriene C4- and leukotriene E4-induced bronchoconstriction in subjects with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SK&F 104353, a selective leukotriene receptor antagonist, inhibits leukotriene D4- and antigen-induced bronchoconstriction in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide on the Physicochemical Characteristics of Pobilukast

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the anticipated solubility and stability characteristics of pobilukast based on its classification as a cysteinyl leukotriene receptor antagonist and established pharmaceutical sciences principles. As of the date of this publication, detailed proprietary data for this compound is not extensively available in the public domain. The experimental protocols and data presented herein are illustrative and based on standard methodologies for active pharmaceutical ingredients (APIs) of this class.

Introduction

This compound is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1][2] By blocking the action of cysteinyl leukotrienes (LTC4, LTD4, and LTE4), this compound mitigates key pathophysiological features of inflammatory respiratory conditions such as asthma and allergic rhinitis, including bronchoconstriction, airway edema, and mucus secretion.[3][4] The efficacy and safety of a pharmaceutical agent are intrinsically linked to its physicochemical properties. This guide provides an in-depth analysis of the core solubility and stability characteristics of this compound, offering detailed experimental protocols and data interpretation frameworks essential for its research and development.

This compound Solubility Characteristics

The solubility of an API is a critical determinant of its dissolution rate and subsequent bioavailability. This compound, like other members of the "lukast" class, is expected to be a weakly acidic, lipophilic molecule, exhibiting pH-dependent aqueous solubility.

Anticipated Solubility Profile

Based on the chemical structure of similar compounds, this compound is predicted to be practically insoluble in water at acidic pH and demonstrate increased solubility in neutral to alkaline conditions and in organic solvents.

Illustrative Solubility Data

The following table summarizes the expected solubility of this compound in various media, based on typical values for compounds of similar structure. This data is for illustrative purposes and would need to be confirmed by empirical testing.

| Solvent/Medium | Temperature (°C) | Anticipated Solubility (mg/mL) | Solubility Classification |

| Purified Water | 25 | < 0.01 | Practically Insoluble |

| 0.1 N HCl (pH 1.2) | 37 | < 0.001 | Practically Insoluble |

| Acetate Buffer (pH 4.5) | 37 | 0.01 - 0.1 | Very Slightly Soluble |

| Phosphate Buffer (pH 6.8) | 37 | 0.1 - 1.0 | Slightly Soluble |

| Phosphate Buffer (pH 7.4) | 37 | 1.0 - 10.0 | Sparingly Soluble |

| Methanol | 25 | Soluble | Soluble |

| Ethanol | 25 | Soluble | Soluble |

| Acetonitrile | 25 | Soluble | Soluble |

| Dimethyl Sulfoxide (DMSO) | 25 | Freely Soluble | Freely Soluble |

This compound Stability Profile

Stability testing is mandated by regulatory bodies to ensure that a drug substance maintains its quality, purity, and potency throughout its shelf life.[5] Forced degradation studies are a crucial component, providing insight into the intrinsic stability of the molecule and potential degradation pathways.

Forced Degradation Studies

Forced degradation studies, or stress testing, expose the API to conditions more severe than accelerated stability testing to identify potential degradation products and pathways. This is essential for developing stability-indicating analytical methods.

Illustrative Stability Data

The table below presents hypothetical results from a forced degradation study on this compound. The percentage of degradation would be determined using a validated stability-indicating HPLC method.

| Stress Condition | Parameters | Duration | Anticipated Degradation (%) | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 5 - 15% | Hydrolytic cleavage products |

| Base Hydrolysis | 0.1 M NaOH | 24 hours | 10 - 25% | Hydrolytic cleavage products |

| Oxidation | 6% H₂O₂ | 24 hours | 15 - 30% | N-oxides, S-oxides |

| Thermal Degradation | 80°C (Solid State) | 48 hours | < 5% | Thermally induced isomers or fragments |

| Photostability | ICH Q1B exposure | - | 10 - 20% | Photo-oxidation or isomerization products |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to obtaining reliable solubility and stability data.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Objective: To determine the saturation solubility of this compound in various aqueous and organic media.

Materials:

-

This compound API

-

Volumetric flasks, vials with screw caps

-

Shaking incubator or orbital shaker

-

Calibrated pH meter

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PVDF)

-

HPLC system with a validated analytical method

-

Solvents: Purified water, 0.1 N HCl, acetate buffer (pH 4.5), phosphate buffer (pH 6.8), methanol, ethanol.

Procedure:

-

Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent. The presence of undissolved solid is crucial.

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples at a constant rate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After incubation, allow the vials to stand to permit the sedimentation of the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included.

-

Filter the supernatant through a 0.22 µm syringe filter that has been confirmed not to adsorb the drug.

-

Dilute the filtrate with a suitable analytical solvent to a concentration within the validated range of the HPLC method.

-

Analyze the concentration of this compound in the diluted samples via HPLC.

-

Perform the experiment in triplicate for each solvent system.

Caption: Workflow for Equilibrium Solubility Determination.

Protocol for Forced Degradation Studies

This protocol outlines the typical stress conditions applied to evaluate the intrinsic stability of this compound.

Objective: To identify potential degradation pathways and degradation products of this compound.

Materials:

-

This compound API

-

Reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide

-

Temperature-controlled ovens, water baths

-

Photostability chamber (ICH Q1B compliant)

-

Validated stability-indicating HPLC method

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 24 hours).

-

Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for a specified period.

-

Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3-6% hydrogen peroxide. Keep at room temperature.

-

Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) in a temperature-controlled oven.

-

Photostability: Expose solid this compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

At appropriate time points, withdraw samples. For hydrolytic studies, neutralize the samples before analysis.

-

Analyze all stressed samples using a validated stability-indicating HPLC method to determine the percentage of remaining this compound and to profile any degradation products.

Caption: Experimental Workflow for Forced Degradation Studies.

Mechanism of Action: Signaling Pathway

This compound exerts its therapeutic effect by antagonizing the CysLT1 receptor. The leukotriene signaling pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted into leukotrienes. Cysteinyl leukotrienes bind to the CysLT1 receptor on various cells in the airways, leading to inflammatory responses. This compound competitively blocks this binding.

Caption: this compound Mechanism of Action via CysLT1 Receptor Antagonism.

References

- 1. Pharmacology of leukotriene receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. atsjournals.org [atsjournals.org]

- 3. droracle.ai [droracle.ai]

- 4. Leukotriene Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

Pobilukast and the Pharmacokinetics of Leukotriene Receptor Antagonists: A Technical Overview

Disclaimer: Publicly available information on the specific pharmacokinetics and metabolism of Pobilukast is limited. This guide provides a detailed overview of the pharmacokinetic and metabolic properties of cysteinyl leukotriene receptor antagonists as a class, with a primary focus on Montelukast, a well-characterized member of this therapeutic category. The data presented for Montelukast serves as a representative example and may offer insights into the expected profile of this compound.

Introduction to this compound and Leukotriene Receptor Antagonists

This compound is a member of the "lukast" class of drugs, which act as cysteinyl leukotriene receptor antagonists.[1][2] These agents are crucial in the management of asthma and allergic rhinitis by blocking the pro-inflammatory effects of cysteinyl leukotrienes in the airways.[3][4] By antagonizing the cysteinyl leukotriene receptor 1 (CysLT1), these drugs inhibit bronchoconstriction, decrease airway edema, and reduce eosinophil infiltration.[5] While specific clinical and pharmacokinetic data for this compound are not extensively available in the public domain, the well-studied profiles of other members of this class, such as Montelukast and Pranlukast, provide a strong framework for understanding its likely absorption, distribution, metabolism, and excretion (ADME) characteristics.

Pharmacokinetics of Montelukast

The pharmacokinetic profile of Montelukast has been extensively studied in various populations, including adults, adolescents, and children.

Absorption

Following oral administration, Montelukast is rapidly absorbed. In adults, a 10 mg film-coated tablet achieves a mean peak plasma concentration (Cmax) in 3 to 4 hours. The oral bioavailability is approximately 64%.

Distribution

Montelukast is highly protein-bound (more than 99%) to plasma proteins. The steady-state volume of distribution is approximately 8-11 liters.

Metabolism

Montelukast undergoes extensive metabolism in the liver by cytochrome P450 (CYP) enzymes. The primary enzymes involved are CYP2C8, CYP2C9, and CYP3A4.

Key Metabolic Pathways:

-

Hydroxylation: The formation of hydroxylated metabolites is a major pathway.

-

Sulfoxidation: Formation of a sulfoxide metabolite is also observed.

-

Glucuronidation: Direct glucuronidation of the parent drug to an acyl-glucuronide is another significant metabolic route.

The major metabolites of Montelukast are considered to be significantly less active than the parent compound.

Excretion

Montelukast and its metabolites are excreted almost exclusively via the bile. Less than 0.2% of the administered dose is recovered in the urine, indicating that renal excretion is negligible. The plasma clearance of Montelukast averages 45 mL/min in healthy adults.

Quantitative Pharmacokinetic Data for Montelukast

The following table summarizes key pharmacokinetic parameters for Montelukast in healthy adults after a single 10 mg oral dose.

| Parameter | Value | Reference |

| Tmax (hours) | 3 - 4 | N/A |

| Cmax (ng/mL) | 353 ± 139 | N/A |

| AUC0-∞ (ng·h/mL) | 2583 ± 837 | N/A |

| Oral Bioavailability (%) | ~ 64 | N/A |

| Volume of Distribution (L) | 8 - 11 | N/A |

| Plasma Protein Binding (%) | > 99 | |

| Mean Residence Time (hours) | ~ 5 | N/A |

| Plasma Clearance (mL/min) | 45 | N/A |

| Elimination Half-life (hours) | 2.7 - 5.5 | N/A |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of pharmacokinetic and metabolism studies. Below are representative protocols for key experiments.

In Vitro Metabolism using Human Liver Microsomes

This experiment aims to identify the primary metabolic pathways and the cytochrome P450 enzymes involved in the metabolism of a leukotriene receptor antagonist.

Protocol:

-

Incubation: Human liver microsomes (HLMs) are incubated with the test compound (e.g., Montelukast) at various concentrations in a phosphate buffer (pH 7.4).

-

Cofactor Addition: The reaction is initiated by the addition of an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation Conditions: Incubations are typically carried out at 37°C for a specified time period (e.g., 60 minutes).

-

Reaction Termination: The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile or methanol, to precipitate the proteins.

-

Sample Preparation: The samples are centrifuged to pellet the precipitated protein, and the supernatant is collected for analysis.

-

LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent drug and its metabolites.

-

Enzyme Inhibition Studies: To identify the specific CYP isoforms involved, selective chemical inhibitors or recombinant human CYP enzymes are used in separate incubation experiments.

Pharmacokinetic Study in Healthy Volunteers

This study is designed to determine the pharmacokinetic profile of a drug after oral administration.

Protocol:

-

Subject Recruitment: A cohort of healthy adult volunteers meeting specific inclusion and exclusion criteria is recruited.

-

Dosing: After an overnight fast, subjects receive a single oral dose of the drug (e.g., 10 mg Montelukast tablet) with a standardized volume of water.

-

Blood Sampling: Serial blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA) at predefined time points before and after dosing (e.g., 0, 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

-

Plasma Separation: Plasma is separated from the blood samples by centrifugation.

-

Sample Storage: Plasma samples are stored at -80°C until analysis.

-

Bioanalytical Method: The concentration of the drug in the plasma samples is determined using a validated bioanalytical method, typically LC-MS/MS.

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life using non-compartmental analysis.

Visualizations

Metabolic Pathway of Montelukast

Caption: Major metabolic pathways of Montelukast.

Experimental Workflow for a Pharmacokinetic Study

Caption: Workflow of a typical clinical pharmacokinetic study.

Conclusion

While specific data on this compound remains limited, the extensive research on other leukotriene receptor antagonists, particularly Montelukast, provides a robust framework for understanding the likely pharmacokinetic and metabolic profile of this drug class. These agents are generally well-absorbed, highly protein-bound, and extensively metabolized by hepatic CYP enzymes, with excretion primarily through the biliary route. Further studies are needed to delineate the specific ADME properties of this compound and to confirm its similarity to other members of the "lukast" family. The experimental protocols and analytical methods described herein represent the standard approaches for conducting such investigations.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Leukotriene Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Pathophysiology of the cysteinyl leukotrienes and effects of leukotriene receptor antagonists in asthma. - COPSAC [copsac.com]

- 5. atsjournals.org [atsjournals.org]

Pobilukast Off-Target Effects: An In-Depth Technical Investigation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pobilukast is a selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist, a class of drugs primarily used in the management of asthma and allergic rhinitis. While its on-target mechanism of action is well-characterized, a comprehensive understanding of its off-target effects is crucial for a complete safety and efficacy profile. Direct public data on the off-target profile of this compound is limited. This technical guide, therefore, extrapolates potential off-target effects by examining the established off-target interactions of structurally and functionally related CysLT1 antagonists, namely montelukast and zafirlukast. This analysis suggests potential for neuropsychiatric, hepatic, and anti-inflammatory off-target activities. Detailed experimental protocols for investigating these potential effects are provided, alongside signaling pathway diagrams to facilitate further research.

Introduction

This compound exerts its therapeutic effects by competitively antagonizing the CysLT1 receptor, thereby inhibiting the pro-inflammatory actions of cysteinyl leukotrienes. [1]This on-target activity is shared with other members of the "-lukast" class of drugs, including montelukast and zafirlukast. While preclinical studies have established the potency and selectivity of this compound for the CysLT1 receptor, the potential for interactions with other molecular targets remains an area of active investigation in drug safety and development. [1]Understanding these off-target effects is critical for predicting potential adverse drug reactions, identifying opportunities for drug repurposing, and developing safer, more targeted therapies.

This document synthesizes available information on the off-target effects of closely related CysLT1 antagonists to provide a predictive framework for investigating this compound.

On-Target Mechanism of Action: CysLT1 Receptor Antagonism

The primary mechanism of action for this compound and other CysLT1 receptor antagonists is the blockade of the cysteinyl leukotriene receptor 1. This action prevents the binding of cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are potent inflammatory mediators released from mast cells and eosinophils. [1]The downstream effects of this antagonism include reduced bronchoconstriction, decreased airway edema, and diminished inflammatory cell infiltration, which are central to the pathophysiology of asthma and allergic rhinitis. [1]

Potential Off-Target Effects of this compound (Inferred from Related Compounds)

Due to the limited direct data on this compound, this section details the known off-target effects of montelukast and zafirlukast. These findings provide a basis for hypothesizing and investigating similar effects for this compound.

Neuropsychiatric Effects (Inferred from Montelukast)

Recent investigations by the FDA have suggested a molecular link between montelukast and neuropsychiatric events. [2]These events include agitation, depression, sleep disturbances, and, in rare cases, suicidal ideation. The proposed mechanism involves off-target interactions with G-protein coupled receptors (GPCRs) and neurotransmitter transporters in the central nervous system.

Hepatic Effects (Inferred from Zafirlukast)

Zafirlukast has been associated with rare instances of liver injury, including hepatitis and, in some cases, hepatic failure. This is thought to be related to its metabolism by the cytochrome P450 enzyme CYP2C9, which could lead to the formation of reactive metabolites or drug-drug interactions.

Anti-inflammatory Effects Independent of CysLT1 Antagonism

Some studies suggest that CysLT1 receptor antagonists, including montelukast and zafirlukast, may possess anti-inflammatory properties that are independent of their primary mechanism of action. These effects are observed at higher concentrations and may involve the inhibition of other inflammatory pathways, such as phosphodiesterases, 5'-lipoxygenase, or the transcription factor NF-κB.

P2Y Receptor Antagonism (Inferred from Montelukast and Pranlukast)

Research has indicated that montelukast and pranlukast can act as antagonists at P2Y purinergic receptors. This interaction could potentially modulate nucleotide-mediated signaling pathways involved in inflammation and other physiological processes.

Data Summary: Potential Off-Target Effects

| Potential Off-Target Effect | Inferred From | Proposed Mechanism | Potential Clinical Manifestation | References |

| Neuropsychiatric Events | Montelukast | Interaction with CNS GPCRs and neurotransmitter transporters. | Agitation, depression, sleep disturbances, suicidal ideation. | |

| Hepatotoxicity | Zafirlukast | Metabolism via CYP2C9, potential for reactive metabolites. | Elevated liver enzymes, hepatitis, hepatic failure. | |

| Non-CysLT1 Anti-inflammatory Activity | Montelukast, Zafirlukast | Inhibition of phosphodiesterases, 5'-lipoxygenase, NF-κB. | Broad anti-inflammatory effects. | |

| P2Y Receptor Antagonism | Montelukast, Pranlukast | Blockade of P2Y purinergic receptors. | Modulation of nucleotide-mediated signaling. |

Experimental Protocols for Off-Target Investigation

To directly assess the off-target effects of this compound, the following experimental protocols are recommended.

Receptor and Enzyme Profiling

-

Objective: To identify potential off-target binding of this compound across a wide range of receptors and enzymes.

-

Methodology:

-

Utilize a commercial broad-panel screening service (e.g., Eurofins SafetyScreen, CEREP BioPrint).

-

Screen this compound at a concentration range (e.g., 100 nM to 10 µM) against a panel of several hundred GPCRs, ion channels, transporters, and enzymes.

-

Primary binding assays (e.g., radioligand binding assays) should be followed by functional assays (e.g., calcium flux for GPCRs, electrophysiology for ion channels) for any identified "hits" to determine agonist or antagonist activity.

-

In Vitro Hepatotoxicity Assay

-

Objective: To assess the potential for this compound to cause liver cell injury.

-

Methodology:

-

Culture primary human hepatocytes or a suitable hepatic cell line (e.g., HepG2).

-

Expose cells to a range of this compound concentrations (e.g., 1 µM to 100 µM) for 24-72 hours.

-

Measure cell viability using an MTT or LDH release assay.

-

Assess levels of liver enzymes (e.g., ALT, AST) in the culture medium.

-

Investigate the role of CYP2C9 by co-incubating with a specific inhibitor (e.g., fluconazole) or using cells with knocked-down CYP2C9 expression.

-

In Vitro Neuropsychiatric Target Engagement Assays

-

Objective: To investigate the interaction of this compound with neuronal receptors and transporters implicated in neuropsychiatric side effects.

-

Methodology:

-

Perform radioligand binding assays using cell lines or brain tissue homogenates expressing specific GPCRs (e.g., dopamine, serotonin, adrenergic receptors) and neurotransmitter transporters (e.g., DAT, SERT, NET).

-

Conduct functional assays, such as calcium mobilization or cAMP assays for GPCRs and neurotransmitter uptake assays for transporters, to determine the functional consequence of any binding.

-

NF-κB Activation Assay

-

Objective: To determine if this compound modulates the NF-κB inflammatory signaling pathway.

-

Methodology:

-

Use a cell line containing an NF-κB reporter gene (e.g., luciferase or GFP).

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).

-

Co-treat with a range of this compound concentrations.

-

Measure the reporter gene expression to quantify the inhibitory or stimulatory effect of this compound on NF-κB activity.

-

Conclusion

While this compound is a selective CysLT1 receptor antagonist, the potential for off-target effects cannot be disregarded, especially in light of the known side-effect profiles of related drugs like montelukast and zafirlukast. The inferred potential for neuropsychiatric, hepatic, and other off-target activities warrants direct investigation. The experimental protocols outlined in this guide provide a framework for a thorough in vitro evaluation of this compound's off-target profile. A comprehensive understanding of these interactions is paramount for ensuring the safe and effective clinical use of this compound and for guiding the development of future therapeutics in this class. Further preclinical and clinical studies are necessary to definitively characterize the off-target effects of this compound.

References

Pobilukast: A Technical Guide to its Role in Inflammatory Response Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pobilukast is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1][2] Cysteinyl leukotrienes (CysLTs) are lipid mediators that play a crucial role in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis. By blocking the action of CysLTs at the CysLT1 receptor, this compound and other drugs in its class can mitigate the inflammatory cascade, making it a significant area of research for novel anti-inflammatory therapeutics. This technical guide provides an in-depth overview of this compound's mechanism of action, its application in inflammatory response research, and detailed experimental protocols for its evaluation.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects by selectively binding to and inhibiting the CysLT1 receptor.[1][2] This receptor is a G protein-coupled receptor (GPCR) that, when activated by its endogenous ligands (LTC4, LTD4, and LTE4), initiates a signaling cascade that leads to bronchoconstriction, increased vascular permeability, and the recruitment of inflammatory cells, particularly eosinophils.[3] this compound, by acting as a competitive antagonist, prevents these downstream effects, thereby reducing the inflammatory response.

Signaling Pathway of CysLT1 Receptor and this compound Inhibition

The binding of cysteinyl leukotrienes to the CysLT1 receptor primarily activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade culminates in smooth muscle contraction and the transcription of pro-inflammatory genes. This compound blocks the initial binding of CysLTs, thus inhibiting this entire pathway.

Quantitative Data

The potency of CysLT1 receptor antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) in in vitro assays. This compound has demonstrated potent antagonism of the CysLT1 receptor. For comparative purposes, the IC50 values of this compound and other well-known CysLT1 antagonists are presented below.

| Compound | Receptor | Assay Type | IC50 (nM) | Reference |

| This compound | CysLT1 | Radioligand Binding | Value not explicitly found in primary literature | |

| Montelukast | CysLT1 | Radioligand Binding | 0.122 ± 0.037 µM | |

| Zafirlukast | CysLT1 | Radioligand Binding | 1.7 | |

| Pranlukast | CysLT1 | Radioligand Binding | 0.8 |

Note: While this compound is consistently referred to as a potent CysLT1 antagonist, a specific IC50 value from a primary research article was not identified in the conducted search.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity. Below are representative protocols for key in vitro and in vivo experiments.

In Vitro Assays

1. CysLT1 Receptor Binding Assay

This assay determines the affinity of this compound for the CysLT1 receptor by measuring its ability to displace a radiolabeled ligand.

-

Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human CysLT1 receptor.

-

Radioligand: [3H]LTD4.

-

Protocol:

-

Prepare cell membranes from the CysLT1-expressing HEK293 cells.

-

Incubate the cell membranes with a fixed concentration of [3H]LTD4 and varying concentrations of this compound in a suitable binding buffer.

-

After incubation to reach equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of unlabeled LTD4) from total binding.

-

Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

-

2. Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit LTD4-induced increases in intracellular calcium.

-

Cell Line: CHO-K1 cells co-expressing the human CysLT1 receptor and a G-protein alpha subunit (e.g., Gα16).

-

Fluorescent Dye: Fluo-4 AM or a similar calcium-sensitive dye.

-

Protocol:

-

Plate the cells in a 96-well microplate and allow them to adhere overnight.

-

Load the cells with Fluo-4 AM dye for 1 hour at 37°C.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control.

-

Stimulate the cells with a fixed concentration of LTD4 (e.g., EC80).

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Calculate the inhibition of the calcium response at each concentration of this compound to determine the IC50 value.

-

3. Eosinophil Chemotaxis Assay

This assay assesses the ability of this compound to inhibit the migration of eosinophils towards a chemoattractant.

-

Cells: Isolated human peripheral blood eosinophils.

-

Chemoattractant: LTD4.

-

Apparatus: Boyden chamber or similar chemotaxis system with a porous membrane.

-

Protocol:

-

Isolate eosinophils from human peripheral blood using density gradient centrifugation and negative selection.

-

Pre-incubate the isolated eosinophils with varying concentrations of this compound or vehicle.

-

Place the chemoattractant (LTD4) in the lower chamber of the Boyden apparatus.

-

Add the pre-incubated eosinophils to the upper chamber, separated by the porous membrane.

-

Incubate the chamber for a sufficient time to allow cell migration.

-

Fix and stain the membrane.

-

Count the number of migrated cells on the lower side of the membrane using microscopy.

-

Calculate the percentage of inhibition of chemotaxis for each concentration of this compound.

-

In Vivo Models

1. Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice

This is a widely used model to study the pathophysiology of asthma and to evaluate the efficacy of anti-asthmatic drugs.

-

Animal Model: BALB/c mice.

-

Sensitization:

-

Sensitize mice by intraperitoneal (i.p.) injection of OVA emulsified in alum on days 0 and 14.

-

-

Challenge:

-

From day 21 to 27, challenge the mice with aerosolized OVA for 30 minutes daily.

-

-

Treatment:

-

Administer this compound (e.g., orally or i.p.) at a range of doses 1 hour before each OVA challenge.

-

-

Outcome Measures (assessed 24-48 hours after the final challenge):

-

Airway Hyperresponsiveness (AHR): Measure the changes in lung resistance and compliance in response to increasing concentrations of methacholine using a whole-body plethysmograph.

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid and perform total and differential cell counts to quantify inflammatory cell infiltration (especially eosinophils).

-

Lung Histology: Perfuse and fix the lungs, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) for general inflammation and Periodic acid-Schiff (PAS) for mucus production.

-

Cytokine Analysis: Measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates using ELISA.

-

2. Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model

This model is used to study acute inflammation in the lungs.

-

Animal Model: C57BL/6 mice.

-

Induction of Injury:

-

Administer LPS intranasally or intratracheally to induce acute lung inflammation.

-

-

Treatment:

-

Administer this compound at various doses either before (prophylactic) or after (therapeutic) LPS administration.

-

-

Outcome Measures (assessed at various time points, e.g., 6, 24, 48 hours post-LPS):

-

BAL Fluid Analysis: Measure total protein concentration (as an indicator of vascular permeability) and total and differential cell counts (especially neutrophils).

-

Lung Histology: Assess for signs of inflammation, such as edema, alveolar wall thickening, and inflammatory cell infiltration.

-

Pro-inflammatory Mediator Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines in BAL fluid or lung homogenates.

-

Logical Relationship of this compound in the Inflammatory Response

This compound's therapeutic potential stems from its targeted intervention at a key control point in the inflammatory cascade initiated by cysteinyl leukotrienes.

Conclusion

This compound, as a selective CysLT1 receptor antagonist, represents a valuable tool for investigating the role of cysteinyl leukotrienes in inflammatory responses. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of its in vitro and in vivo activity. Further research into this compound and similar compounds will continue to enhance our understanding of inflammatory diseases and may lead to the development of more effective and targeted therapies.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Pharmacology of leukotriene receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Pobilukast In Vitro Assay Protocols: A Detailed Guide for Researchers

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Application notes and detailed protocols for a series of in vitro assays to characterize the activity of pobilukast, a potent and selective cysteinyl leukotriene receptor 1 (CysLT1R) antagonist, are now available for researchers, scientists, and drug development professionals. This comprehensive guide provides structured data presentation, detailed experimental methodologies, and visualizations of key signaling pathways and workflows to facilitate the investigation of this compound's mechanism of action and pharmacological profile.

This compound, also known as SKF-104353, is a critical tool for studying the role of cysteinyl leukotrienes (CysLTs) in various physiological and pathological processes, including asthma and other inflammatory diseases. The following protocols and data have been compiled to support further research in this area.

Summary of this compound In Vitro Activity

The following table summarizes the quantitative data for this compound across various in vitro assays, providing a clear comparison of its potency and activity.

| Assay Type | Target/Agonist | Tissue/Cell Line | Parameter | Value | Reference |

| Smooth Muscle Contraction | Leukotriene D4 (LTD4) | Human Bronchus | pKB | 7.0 | [1] |

| Cell Proliferation | LTD4 / EGF | Human Airway Smooth Muscle Cells | Concentration for Abolition of Effect | 30 µM | [2] |

| Calcium Mobilization | Leukotriene D4 (LTD4) | Rat Basophilic Leukemia (RBL-1) Cells | Concentration for Complete Blockade of Desensitization | 100 nM | [3] |

Signaling Pathway of this compound Action

This compound exerts its effects by antagonizing the CysLT1 receptor. The binding of cysteinyl leukotrienes (LTC4, LTD4, LTE4) to CysLT1R, a G-protein coupled receptor, initiates a signaling cascade that leads to various cellular responses, including smooth muscle contraction, inflammation, and cell proliferation. This compound competitively blocks this binding, thereby inhibiting these downstream effects.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

CysLT1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for the CysLT1 receptor by measuring its ability to compete with a radiolabeled ligand, typically [³H]LTD₄.

Experimental Workflow:

Protocol:

-

Membrane Preparation:

-

Homogenize tissues or cells known to express CysLT1 receptors (e.g., guinea pig or human lung cell membranes) in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in this order:

-

Assay buffer

-

A fixed concentration of [³H]LTD₄ (typically at or below its Kd).

-

Varying concentrations of this compound or a reference compound.

-

The cell membrane preparation.

-

-